molecular formula C19H24N2OS B11587858 (5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11587858
M. Wt: 328.5 g/mol
InChI Key: HFPDUWJYFHFJCO-LGMDPLHJSA-N
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Description

(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethylphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, starting with the preparation of the imidazolidinone core. This can be achieved through the reaction of appropriate amines with carbonyl compounds under controlled conditions. The introduction of the cyclohexyl and ethylphenyl groups is usually accomplished through subsequent alkylation reactions. The final step involves the formation of the sulfanylidene group, which can be introduced using sulfur-containing reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone core can be reduced to form corresponding amines.

    Substitution: The ethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the ethylphenyl group.

Scientific Research Applications

(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one involves its interaction with specific molecular targets. The sulfanylidene group can interact with thiol groups in proteins, potentially inhibiting their function. The compound’s structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-cyclohexyl-5-[(4-methylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one
  • (5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-1-ethyl-2-sulfanylideneimidazolidin-4-one

Uniqueness

(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the ethylphenyl group provides opportunities for further functionalization through aromatic substitution reactions.

Properties

Molecular Formula

C19H24N2OS

Molecular Weight

328.5 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[(4-ethylphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C19H24N2OS/c1-3-14-9-11-15(12-10-14)13-17-18(22)21(19(23)20(17)2)16-7-5-4-6-8-16/h9-13,16H,3-8H2,1-2H3/b17-13-

InChI Key

HFPDUWJYFHFJCO-LGMDPLHJSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3

Origin of Product

United States

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